Product packaging for Antheraxanthin A(Cat. No.:CAS No. 640-03-9)

Antheraxanthin A

Cat. No.: B039726
CAS No.: 640-03-9
M. Wt: 584.9 g/mol
InChI Key: OFNSUWBAQRCHAV-OYQUVCAXSA-N
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Description

Antheraxanthin is a vital intermediate xanthophyll pigment in the photoprotective xanthophyll cycle of plants, algae, and cyanobacteria. Its primary research value lies in studying the dynamics of non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat to prevent damage to the photosynthetic apparatus. Researchers utilize Antheraxanthin to investigate the enzymatic interconversion between Violaxanthin and Zeaxanthin, a rapid process central to a plant's response to light stress. Its specific mechanism of action involves a conformational change upon de-epoxidation from Violaxanthin, which is hypothesized to facilitate the aggregation of light-harvesting complexes and activate energy dissipation pathways. Beyond photosynthesis, Antheraxanthin is also of significant interest in antioxidant and oxidative stress research due to its potential role in scavenging reactive oxygen species (ROS). This high-purity reagent is essential for in vitro biochemical assays, analytical standard preparation (e.g., for HPLC and LC-MS), and studies aimed at elucidating the molecular basis of photoprotection and carotenoid function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O3 B039726 Antheraxanthin A CAS No. 640-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNSUWBAQRCHAV-OYQUVCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015587
Record name Antheraxanthin
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Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640-03-9
Record name Antheraxanthin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-03-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antheraxanthin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antheraxanthin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHERAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV
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Molecular and Cellular Mechanisms of Antheraxanthin in Photoprotection

The Antheraxanthin-Violaxanthin-Zeaxanthin (VAZ) Xanthophyll Cycle Dynamics

The xanthophyll cycle is a critical process for the dissipation of excess light energy and involves the interconversion of three key carotenoids: violaxanthin (B192666), antheraxanthin, and zeaxanthin (B1683548). researchgate.netnih.govresearchgate.net This cycle, often referred to as the violaxanthin cycle, allows plants to regulate their light-harvesting efficiency in response to fluctuating light conditions. wikipedia.org Antheraxanthin is the intermediate molecule in this cycle. wikipedia.org Under conditions of excess light, violaxanthin is converted to antheraxanthin and subsequently to zeaxanthin, which enhances the capacity for non-photochemical quenching (NPQ) and heat dissipation. wikipedia.org Conversely, in low light, zeaxanthin is converted back to violaxanthin via antheraxanthin. rseco.org The total pool of these pigments is often abbreviated as VAZ. wikipedia.org

The xanthophyll cycle is a widespread mechanism in photosynthetic eukaryotes, and its activity is central to balancing the light-dependent reactions of photosynthesis with the capacity for carbon fixation. researchgate.net The dynamic interconversions within the VAZ cycle are enzymatically driven and tightly regulated by environmental cues, primarily light intensity and the resulting changes in the thylakoid lumen pH. wikipedia.orgresearchgate.net

The conversion of violaxanthin to antheraxanthin and then to zeaxanthin is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). wikipedia.orgnih.govresearchgate.netnih.gov This de-epoxidation reaction involves the removal of epoxide groups from the violaxanthin molecule. wikipedia.org VDE is active under acidic conditions, with an optimal pH of approximately 5.2, and requires the presence of ascorbate as a reductant. nih.govnih.gov The enzyme is located in the thylakoid lumen and its activity is triggered by the light-induced influx of protons into this compartment. researchgate.net

The table below summarizes the key characteristics of the enzymes involved in antheraxanthin metabolism.

EnzymeLocationSubstrate(s)Product(s)Optimal pHCofactor(s)
Violaxanthin De-epoxidase (VDE) Thylakoid LumenViolaxanthin, AntheraxanthinAntheraxanthin, Zeaxanthin~5.2 nih.govnih.govAscorbate nih.govnih.gov
Zeaxanthin Epoxidase (ZEP) Thylakoid StromaZeaxanthin, AntheraxanthinAntheraxanthin, ViolaxanthinNeutralNAD(P)H, O₂, FAD researchgate.net

The interconversion rates of antheraxanthin within the xanthophyll cycle are primarily regulated by two key factors: light intensity and the trans-thylakoid proton gradient (ΔpH).

Light Intensity: High light intensity is the primary trigger for the conversion of violaxanthin to antheraxanthin and zeaxanthin. taylorandfrancis.comresearchgate.net Under excess light, the rate of photosynthesis becomes saturated, leading to an accumulation of protons in the thylakoid lumen and the activation of VDE. researchgate.net Conversely, low light or darkness favors the conversion of zeaxanthin back to violaxanthin via antheraxanthin, catalyzed by ZEP. rseco.org Studies have shown that decreasing light intensity leads to a decrease in photoprotective pigments like antheraxanthin and zeaxanthin. taylorandfrancis.com

Trans-thylakoid Proton Gradient (ΔpH): The generation of a significant proton gradient across the thylakoid membrane is essential for the activation of VDE and, consequently, the formation of antheraxanthin and zeaxanthin. researchgate.netnih.gov This gradient is established during the light-dependent reactions of photosynthesis. The resulting acidification of the thylakoid lumen provides the optimal pH environment for VDE activity. nih.govnih.gov Uncouplers that dissipate the proton gradient, such as nigericin and ammonium chloride, inhibit NPQ and the formation of zeaxanthin, highlighting the critical role of ΔpH. researchgate.netnih.govresearchgate.net

The following table illustrates the effect of light intensity on the relative abundance of xanthophyll cycle pigments.

Light ConditionViolaxanthin (V)Antheraxanthin (A)Zeaxanthin (Z)De-epoxidation State ((A+Z)/(V+A+Z))
Low Light/Dark HighLowVery LowLow
High Light LowIntermediateHighHigh

Non-Photochemical Quenching (NPQ) Mechanisms Mediated by Antheraxanthin

Non-photochemical quenching (NPQ) is a crucial photoprotective mechanism that dissipates excess absorbed light energy as heat, thereby preventing the formation of harmful reactive oxygen species. researchgate.netnih.gov Antheraxanthin, along with zeaxanthin, plays a central role in the major and most rapid component of NPQ, known as energy-dependent quenching (qE). nih.govnih.gov The formation of antheraxanthin and zeaxanthin is strongly correlated with the induction of NPQ. nih.gov

The presence of antheraxanthin and zeaxanthin in the light-harvesting complexes of photosystem II (PSII) facilitates the dissipation of excess excitation energy from chlorophyll (B73375) molecules as heat. rseco.orgresearchgate.net While zeaxanthin is considered the most effective quenching agent, antheraxanthin also contributes significantly to this process. rseco.orgnih.gov The mechanism is thought to involve the direct quenching of singlet excited chlorophyll by these xanthophylls. nih.govnih.gov The de-epoxidized nature of antheraxanthin and zeaxanthin allows them to accept energy from excited chlorophyll and release it as heat. nih.gov An increase in the concentration of antheraxanthin and zeaxanthin is linearly related to an increase in the rate of this radiationless energy dissipation. nih.gov

The conversion of violaxanthin to antheraxanthin and zeaxanthin not only activates NPQ but also influences the physical properties of the thylakoid membrane. Antheraxanthin provides greater stability to the thylakoid membranes under high light and heat stress compared to violaxanthin. wikipedia.org The presence of these de-epoxidized xanthophylls is thought to alter the lipid environment of the thylakoid membrane, potentially influencing the organization and function of the embedded protein complexes. nih.gov This alteration in membrane dynamics may be crucial for the conformational changes in the light-harvesting complexes that are necessary for efficient energy dissipation.

The activation of antheraxanthin-dependent NPQ is critically dependent on the trans-thylakoid proton gradient (ΔpH). researchgate.netnih.gov As previously mentioned, the low lumenal pH is required for the activity of VDE, which produces antheraxanthin and zeaxanthin. nih.govnih.gov Furthermore, the protonation of specific proteins within the PSII antenna, such as the PsbS protein, is also triggered by the low lumenal pH and is essential for the induction of qE. nih.gov Therefore, ΔpH acts as a dual regulator, controlling both the synthesis of the quenching xanthophylls (antheraxanthin and zeaxanthin) and the conformational changes in the light-harvesting complexes that are necessary for quenching to occur. researchgate.net The epoxidation of antheraxanthin and zeaxanthin back to violaxanthin can reverse the quenching of chlorophyll fluorescence even in the presence of a sustained ΔpH, demonstrating the direct role of these de-epoxidized xanthophylls in NPQ. nih.gov

Interactions of Antheraxanthin with Photosystem II (PSII) Antenna Proteins and Light-Harvesting Complexes (LHCs) in Photoprotection

Antheraxanthin's primary role in photoprotection is as a key intermediate in the violaxanthin cycle, a process that helps dissipate excess light energy to prevent photo-oxidative damage. wikipedia.orgresearchgate.net Under excess light conditions, the enzyme violaxanthin de-epoxidase converts violaxanthin into antheraxanthin and subsequently into zeaxanthin. wikipedia.org This conversion is a critical part of a process known as non-photochemical quenching (NPQ), where excess energy is safely dissipated as heat. wikipedia.orgresearchgate.net

The photoprotective function of antheraxanthin is mediated through its direct interaction with the antenna proteins of Photosystem II (PSII), particularly the light-harvesting complex II (LHCII) and the minor antenna complexes such as CP29. nih.govnih.gov The monomeric subunits of these antenna complexes contain specific binding sites that can accommodate xanthophyll cycle pigments. nih.gov When light intensity exceeds the capacity of photosynthesis, a buildup of the proton gradient (ΔpH) across the thylakoid membrane triggers the conversion of violaxanthin. researchgate.net The resulting antheraxanthin and zeaxanthin are believed to bind to the antenna proteins, inducing conformational changes that switch the complex from a light-harvesting state to an energy-dissipating state. researchgate.netnih.gov

Research has shown that antheraxanthin, which is transiently formed during the epoxidation of zeaxanthin back to violaxanthin, can rebind to LHCII and participate in NPQ. nih.gov Studies suggest that antheraxanthin-dependent quenching may proceed with an efficiency comparable to that of zeaxanthin. nih.gov This indicates that antheraxanthin is not merely a passive intermediate but an active participant in photoprotection. The presence of these de-epoxidized xanthophylls within the PSII antenna is essential for activating the quenching mechanism. nih.gov The interaction between the PSII subunit S (PsbS) protein, protons, and the de-epoxidized xanthophylls (antheraxanthin and zeaxanthin) is crucial for inducing the necessary conformational changes in the LHCs that lead to energy dissipation. researchgate.netnih.gov

Complex/ProteinInteraction with AntheraxanthinPrimary Function in Photoprotection
Light-Harvesting Complex II (LHCII)Binds antheraxanthin, which is formed from violaxanthin under high light. nih.govInduces conformational changes that switch the complex to an energy-dissipating state (NPQ). researchgate.netnih.gov
Minor Antenna Proteins (e.g., CP29, CP26, CP24)Contain binding sites for xanthophyll cycle pigments, including antheraxanthin. nih.govParticipate in the overall regulation of energy flow and dissipation within the PSII antenna. nih.gov
PsbS ProteinInteracts with LHCs in a process modulated by protonation (low pH) and the presence of antheraxanthin/zeaxanthin. researchgate.netActs as a trigger or "seeding" center for the antenna rearrangements required for efficient NPQ. researchgate.netnih.gov
Table 1. Summary of Antheraxanthin Interactions with PSII Antenna Proteins for Photoprotection.

Antheraxanthin's Function in Photosynthetic Light Harvesting

Beyond its critical role in photoprotection, antheraxanthin also functions as an efficient accessory pigment in the primary process of photosynthesis by capturing light energy. nih.govresearchgate.net

Accessory pigments like antheraxanthin broaden the absorption spectrum of photosynthesis, allowing the organism to utilize wavelengths of light that are poorly absorbed by chlorophylls. researchgate.netstudy.commytutor.co.uk This is particularly important in aquatic environments where the light spectrum is altered by water depth. researchgate.net

PigmentIn Vivo Absorption/Excitation MaximumFunction
Antheraxanthin487 nm (excitation) nih.govresearchgate.netBroadens absorption cross-section into the green part of the spectrum. nih.gov
Fucoxanthin & Antheraxanthin470-520 nm (broad absorption band) nih.govresearchgate.netCombined light absorption in the blue-green to green spectral region.
Table 2. Light Absorption Properties of Antheraxanthin as an Accessory Pigment.

For an accessory pigment to be effective, it must not only absorb light but also efficiently transfer the captured energy to the reaction center chlorophylls. The process of transferring this captured energy occurs through Förster Resonance Energy Transfer (FRET), where the excitation energy moves from the accessory pigment to chlorophyll a. illinois.edunih.govwikipedia.org

The observation of an antheraxanthin-specific excitation peak (487 nm) in the chlorophyll a fluorescence emission spectrum (at 680 nm) is direct proof of this energy transfer pathway. nih.gov Light energy absorbed by antheraxanthin is funneled to chlorophyll a, which then drives the primary photochemical reactions. nih.govillinois.edu Antheraxanthin, being structurally integrated into the light-harvesting complexes, is positioned in close proximity to chlorophyll molecules, which is a prerequisite for efficient FRET. unipi.itx-mol.com

Biosynthesis and Genetic Regulation of Antheraxanthin Accumulation

Antheraxanthin Biosynthetic Pathway from Carotenoid Precursors

The formation of antheraxanthin is an integral part of the broader carotenoid biosynthetic pathway, which originates from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. aocs.org This initial pathway provides the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), for the synthesis of all isoprenoids, including carotenoids. frontiersin.orgmdpi.com The condensation of these precursors leads to the formation of geranylgeranyl diphosphate (GGPP), the 20-carbon backbone from which all carotenoids are derived. mdpi.commdpi.com

The dedicated carotenoid pathway commences with the head-to-head condensation of two GGPP molecules by the enzyme phytoene (B131915) synthase (PSY) to form the first colorless C40 carotenoid, phytoene. mdpi.comresearchgate.net A series of desaturation and isomerization reactions follow, ultimately yielding all-trans-lycopene. mdpi.com Lycopene (B16060) represents a critical branch point in the pathway. nih.gov The cyclization of lycopene by lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE) leads to the formation of β-carotene and α-carotene, respectively. aocs.orgmdpi.com

Antheraxanthin is a product of the β-carotene branch. The hydroxylation of β-carotene by β-carotene hydroxylase (BCH) produces zeaxanthin (B1683548). mdpi.comfrontiersin.org Subsequently, zeaxanthin is converted to antheraxanthin and then to violaxanthin (B192666) through a two-step epoxidation process catalyzed by the enzyme zeaxanthin epoxidase (ZEP). mdpi.comnsfc.gov.cnimrpress.com Under conditions of high light stress, this process is reversible, with violaxanthin being converted back to zeaxanthin via antheraxanthin by the enzyme violaxanthin de-epoxidase (VDE). mdpi.comresearchgate.net This reversible conversion is known as the xanthophyll cycle. mdpi.comresearchgate.net

Elucidation of Key Enzymatic Steps in Antheraxanthin Synthesis

The synthesis of antheraxanthin from its carotenoid precursors is a multi-step enzymatic process. The key enzymes directly and indirectly involved in this pathway have been identified and characterized in various plant species.

EnzymeAbbreviationFunction in Antheraxanthin Biosynthesis
Phytoene Synthase PSYCatalyzes the first committed step in carotenoid biosynthesis, forming phytoene from two molecules of GGPP. researchgate.net
Phytoene Desaturase PDSIntroduces double bonds into phytoene. aocs.org
ζ-Carotene Desaturase ZDSContinues the desaturation process. mdpi.com
Carotenoid Isomerase CRTISOIsomerizes cis-carotenoids to the all-trans form. aocs.org
Lycopene β-Cyclase LCYBCyclizes lycopene to form β-carotene. nih.gov
β-Carotene Hydroxylase BCHAdds hydroxyl groups to β-carotene to form zeaxanthin. frontiersin.orgnsfc.gov.cn
Zeaxanthin Epoxidase ZEPCatalyzes the epoxidation of zeaxanthin to antheraxanthin and subsequently to violaxanthin. mdpi.comnsfc.gov.cnfrontiersin.org
Violaxanthin De-epoxidase VDECatalyzes the de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin under high light stress. frontiersin.orgmdpi.com
Capsanthin-Capsorubin Synthase CCSIn some plants like peppers, this enzyme converts antheraxanthin to capsanthin (B1668288). frontiersin.orgfrontiersin.org

The activity of these enzymes is crucial in determining the flow of metabolites through the pathway and ultimately the amount of antheraxanthin that accumulates. For instance, the relative activities of LCYB and LCYE determine the proportion of carotenoids entering the β-branch, which leads to antheraxanthin. aocs.org Similarly, the interplay between ZEP and VDE activities dictates the interconversion rates within the xanthophyll cycle. mdpi.comresearchgate.net

Subcellular Compartmentalization of Antheraxanthin Biosynthesis and Intermediates

The entire carotenoid biosynthetic pathway, including the synthesis of antheraxanthin, is localized within plastids. aocs.orgmdpi.com In photosynthetic tissues, this process occurs in the chloroplasts. mdpi.com The enzymes involved in the pathway are found within different sub-plastidial compartments. For example, the initial steps of the MEP pathway and the subsequent formation of carotenoids up to violaxanthin are believed to occur in the stroma and are associated with the inner envelope membrane of the plastid.

The intermediates of the pathway, including antheraxanthin, are lipophilic molecules and are primarily located within the thylakoid membranes of the chloroplasts. mdpi.com Here, they are associated with the light-harvesting complexes (LHCs) of the photosystems. frontiersin.orgnih.gov This specific localization is critical for their function in photoprotection, as it allows for the efficient dissipation of excess light energy. In non-photosynthetic tissues, such as ripening fruits and flowers, carotenoids, including antheraxanthin and its derivatives, accumulate in specialized plastids called chromoplasts. mdpi.com Within chromoplasts, these pigments can be sequestered in structures like plastoglobules and fibrils, which physically separates them from the biosynthetic enzymes. oup.com

Transcriptional and Post-Transcriptional Regulation of Antheraxanthin Biosynthesis Genes

The accumulation of antheraxanthin is not solely dependent on the presence of biosynthetic enzymes but is also tightly regulated at the genetic level. This regulation occurs at both the transcriptional and post-transcriptional stages, ensuring that the levels of antheraxanthin are appropriate for the developmental stage and environmental conditions of the plant.

Identification and Characterization of Genes Encoding Antheraxanthin Pathway Enzymes

The genes encoding the key enzymes of the carotenoid biosynthetic pathway have been identified and characterized in a wide range of plant species, including Arabidopsis thaliana, tomato (Solanum lycopersicum), pepper (Capsicum annuum), and sweet potato (Ipomoea batatas). frontiersin.orgfrontiersin.orgfrontiersin.orgbioone.org These genes are often part of small gene families, allowing for differential regulation in various tissues and under different conditions.

Key Genes in the Antheraxanthin Biosynthetic Pathway:

GeneEncoded EnzymeOrganism(s) of Study
PSYPhytoene SynthaseArabidopsis, Tomato, Pepper, Sweet Potato nsfc.gov.cnfrontiersin.orgfrontiersin.org
PDSPhytoene DesaturaseArabidopsis, Tomato aocs.orgnih.gov
ZDSζ-Carotene DesaturaseArabidopsis mdpi.com
CRTISOCarotenoid IsomeraseArabidopsis, Tomato aocs.orgnih.gov
LCYBLycopene β-CyclaseArabidopsis, Tomato, Pepper nih.govfrontiersin.orgnih.gov
BCHβ-Carotene HydroxylaseArabidopsis, Tomato, Pepper frontiersin.orgnsfc.gov.cnoup.com
ZEPZeaxanthin EpoxidaseArabidopsis, Pepper, Brassica napus frontiersin.orgfrontiersin.orgoup.com
VDEViolaxanthin De-epoxidaseArabidopsis frontiersin.org
CCSCapsanthin-Capsorubin SynthasePepper frontiersin.orgfrontiersin.orgfrontiersin.org

Studies have shown that the expression levels of these genes often correlate with the accumulation of specific carotenoids. For example, in sweet potatoes, the expression of a ZEP gene showed a significant positive correlation with antheraxanthin content. frontiersin.org

Environmental and Developmental Modulation of Antheraxanthin Biosynthesis

The biosynthesis and accumulation of antheraxanthin are highly dynamic processes, influenced by a variety of environmental and developmental factors.

Light is one of the most significant environmental factors regulating carotenoid metabolism. mdpi.com High light stress, in particular, triggers the xanthophyll cycle, leading to the rapid conversion of violaxanthin to zeaxanthin via antheraxanthin to dissipate excess light energy. mdpi.comresearchgate.net This response involves both the post-translational activation of VDE and transcriptional changes in carotenoid biosynthesis genes. nih.gov For instance, high light can increase the transcript ratio of LCYB to LCYE, channeling more precursors into the β-carotene branch that produces zeaxanthin and its epoxides. nih.gov

Temperature also plays a role in carotenoid biosynthesis. nih.gov Both low and high temperatures can affect the accumulation of various carotenoids, although specific effects on antheraxanthin are less well-documented.

Developmental stage is another critical determinant of antheraxanthin levels. In many fruits, such as chili peppers, the carotenoid profile changes dramatically during ripening. oup.com There is often a shift from the α-carotene branch to the β-carotene branch, leading to the de novo synthesis of antheraxanthin and its derivatives like capsanthin. oup.com This developmental regulation is orchestrated by the expression of specific transcription factors that control the carotenoid biosynthetic genes. nsfc.gov.cn For example, the accumulation of carotenoids during fruit ripening in tomato is controlled by a "ripening quartet" of transcription factors. nih.gov

Impact of Light Quality and Intensity on Antheraxanthin Accumulation

Light is a critical environmental factor that significantly influences the accumulation of antheraxanthin. Both the quality (wavelength) and intensity of light play roles in regulating the biosynthesis of this and other carotenoids.

In a study on a yellowing mutant of pepper (yl1), it was observed that high light intensity led to a greater accumulation of antheraxanthin compared to wild-type plants. This was accompanied by the upregulation of enzymes involved in its biosynthesis. nih.gov Specifically, the expression of genes encoding for zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE) are affected by light intensity, which in turn modulates the levels of antheraxanthin as an intermediate in the xanthophyll cycle. nih.gov Under high light, violaxanthin is converted to antheraxanthin and then to zeaxanthin, a process that helps dissipate excess light energy. researchgate.net

Research on spinach has shown that purple light can lead to a significant accumulation of antheraxanthin. researchgate.net In diatoms, the interaction between light quality and intensity has been shown to have a significant effect on the relative percentage of pigments, including antheraxanthin. frontiersin.orgmnhn.fr For instance, in migrational biofilms of diatoms, blue and red light at different intensities led to inverse accumulation patterns of cells, which was related to the differential absorption of light and impacted pigment composition. frontiersin.orgmnhn.fr

Furthermore, studies on the green alga Chlamydomonas reinhardtii revealed that for light-grown cells, the levels of most carotenoids, with the exception of antheraxanthin, increased after a 6-hour heat treatment under light. thaiscience.info This suggests a complex interplay between light and other stress factors in regulating carotenoid profiles.

Temperature Effects on Antheraxanthin Biosynthesis and Function

In rape bee pollen, increasing the drying temperature from 40 to 70 °C resulted in a 230% increase in the relative content of antheraxanthin, while the levels of lutein (B1675518) and zeaxanthin decreased. researchgate.net This indicates that thermal processing can lead to the accumulation of antheraxanthin.

Studies on sweet cherry fruits have shown that high temperatures inhibit the accumulation of anthocyanins, which are responsible for the red color. frontiersin.org While this study focused on anthocyanins, it highlights the broader impact of temperature on pigment biosynthesis, which includes the pathways producing carotenoids like antheraxanthin. In apples, low nighttime temperatures combined with lower sunlight intensity were associated with greater anthocyanin accumulation. frontiersin.org The xanthophyll cycle, involving antheraxanthin, is a key process in photoprotection, and its activity is influenced by temperature.

In the green alga Chlamydomonas reinhardtii, heat treatment was found to increase the activity of the ZEP enzyme, which could lead to an increase in violaxanthin levels, with antheraxanthin as an intermediate. thaiscience.info This suggests that temperature can directly influence the enzymatic steps in the biosynthesis pathway of antheraxanthin.

Drought and Salinity Stress Responses Involving Antheraxanthin Metabolism

Drought and salinity are major abiotic stresses that trigger a range of physiological and biochemical responses in plants, including alterations in carotenoid metabolism. Antheraxanthin, as a component of the xanthophyll cycle, is involved in the plant's response to these stresses.

Under drought and salinity stress, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). tubitak.gov.tr The xanthophyll cycle helps to dissipate excess light energy and thus protect the photosynthetic apparatus from oxidative damage. researchgate.net This process involves the conversion of violaxanthin to antheraxanthin and zeaxanthin. researchgate.net

In a study on Fargesia rufa bamboo subjected to drought and salinity, changes in the pigment composition, including the levels of antheraxanthin, were observed as part of the plant's photoprotective and antioxidative mechanisms. researchgate.net The accumulation of osmolytes is a common adaptive mechanism to both drought and salinity, and the metabolic adjustments often involve overlapping pathways that can influence carotenoid biosynthesis. frontiersin.org

The plant hormone abscisic acid (ABA) plays a crucial role in mediating drought stress responses. nih.gov The biosynthesis of ABA originates from the carotenoid pathway, with violaxanthin being a key precursor. The enzyme zeaxanthin epoxidase (ZEP) catalyzes the conversion of zeaxanthin to violaxanthin via antheraxanthin. oup.com Therefore, the regulation of antheraxanthin metabolism is linked to the plant's ability to synthesize ABA and respond to drought.

Antheraxanthin Dynamics during Plant Development and Senescence

The concentration of antheraxanthin and other carotenoids changes throughout the life cycle of a plant, from development to senescence. During leaf senescence, there is a programmed degradation of cellular components, including photosynthetic pigments.

In senescing leaves, the content of xanthophylls such as antheraxanthin, neoxanthin, and violaxanthin typically declines. oup.com However, the xanthophyll cycle continues to play a photoprotective role. Studies on senescing wheat leaves have shown that non-photochemical quenching, along with the content of zeaxanthin and antheraxanthin, increased, particularly at midday when light intensity was high. oup.comresearchgate.net This indicates an enhanced need for dissipating excess light energy in aging leaves where the photosynthetic capacity is reduced.

The degradation rates of different carotenoids can vary during senescence. While β-carotene and lutein are degraded, the total concentration of the xanthophyll cycle pigments (violaxanthin, antheraxanthin, and zeaxanthin) has been observed to be more stable in some species. nih.gov The relative increase in the ratio of xanthophyll cycle pigments to chlorophyll (B73375) during senescence suggests their importance in protecting the remaining photosynthetic machinery. oup.com

The regulation of antheraxanthin levels during development is also evident in fruit ripening. In pepper fruits, the accumulation of red ketocarotenoids like capsanthin occurs through the conversion of antheraxanthin. jst.go.jp This process is linked to the transcriptional upregulation of the enzyme capsanthin-capsorubin synthase. jst.go.jp

Interactive Data Table: Factors Affecting Antheraxanthin

FactorOrganismObservationReference
Light Intensity Pepper (yl1 mutant)High light increased antheraxanthin accumulation. nih.gov
Light Quality SpinachPurple light led to significant antheraxanthin accumulation. researchgate.net
Light Quality/Intensity DiatomsInteraction between light quality and intensity affected pigment percentages, including antheraxanthin. frontiersin.orgmnhn.fr
Temperature Rape Bee PollenDrying at 70°C increased relative antheraxanthin content by 230%. researchgate.net
Temperature Chlamydomonas reinhardtiiHeat treatment increased ZEP enzyme activity. thaiscience.info
Drought/Salinity Fargesia rufaChanges in antheraxanthin levels observed as a photoprotective response. researchgate.net
Senescence WheatAntheraxanthin content increased at midday in senescing leaves. oup.comresearchgate.net
Development (Fruit Ripening) PepperAntheraxanthin is a precursor for the red pigment capsanthin. jst.go.jp

Broader Biological Roles and Bioactivities of Antheraxanthin

Antheraxanthin as an Antioxidant in Biological Systems

Antheraxanthin is recognized for its significant antioxidant properties, which contribute to the protection of biological systems from damage induced by oxidative stress. celignis.comnih.gov This protective capacity is attributed to its ability to quench reactive oxygen species and inhibit the process of lipid peroxidation. researchgate.net

Direct Radical Scavenging Mechanisms of Antheraxanthin

The antioxidant activity of antheraxanthin is rooted in its molecular structure, which facilitates the scavenging of free radicals. The conjugated double-bond system in its polyene chain allows for the donation of electrons to neutralize reactive oxygen species. mdpi.com This process can occur through several mechanisms, including electron transfer, where antheraxanthin donates an electron to a radical, and hydrogen abstraction. mdpi.com Studies on various carotenoids have shown that the mechanism of scavenging is highly dependent on the nature of the radical species. nih.gov For instance, some radicals react via electron transfer to form a carotenoid radical cation, while others react through radical addition. nih.gov While the specific rates for antheraxanthin are part of a broader class of carotenoids, the general mechanisms highlight its capacity to directly interact with and neutralize harmful free radicals. nih.gov

Antheraxanthin's Role in Inhibition of Lipid Peroxidation

Antheraxanthin plays a crucial role in protecting cellular membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals. celignis.comresearchgate.net By integrating into cellular membranes, antheraxanthin helps to maintain their integrity and stability in the face of oxidative stress. usp.br Research has demonstrated that antheraxanthin exhibits potent inhibitory activity against lipid peroxidation, in some cases reported to be significantly stronger than that of β-carotene. researchgate.net This protective effect is vital for preserving the function of membrane-bound structures within the cell. usp.br Studies have shown that xanthophylls, including antheraxanthin, can decrease membrane fluidity, increase thermostability, and lower the susceptibility of membranes to lipid peroxidation. usp.br

Antheraxanthin's Potential in Anti-inflammatory Cellular Processes

Emerging research suggests that antheraxanthin and related carotenoids may possess anti-inflammatory properties. mtoz-biolabs.commdpi.com The anti-inflammatory effects of carotenoids are often linked to their antioxidant capabilities, as oxidative stress is a key contributor to inflammatory processes. nih.gov While direct studies on antheraxanthin's anti-inflammatory mechanisms are part of a broader investigation into carotenoids, it is proposed that by scavenging reactive oxygen species, antheraxanthin could help to mitigate the cellular damage that triggers inflammatory responses. mtoz-biolabs.comresearchgate.net Some carotenoids have been shown to modulate the expression of genes related to inflammation. For instance, astaxanthin (B1665798), another xanthophyll, has been found to reduce the expression of pro-inflammatory markers such as COX-2, TNF-α, IL-1β, and IL-6. nih.gov

Antheraxanthin's Proposed Role in Immune Modulation

The potential for antheraxanthin to influence immune responses is an area of growing interest. mtoz-biolabs.com Carotenoids, in general, are known to have immunomodulatory effects. nih.gov It is hypothesized that antheraxanthin, through its antioxidant and potential anti-inflammatory activities, could contribute to the regulation of the immune system. mtoz-biolabs.comresearchgate.net For example, some carotenoids have been shown to enhance lymphocyte proliferation and cytokine production, which are key aspects of the immune response. nih.gov Astaxanthin has been observed to stimulate the production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), suggesting a role in enhancing immune function. nih.gov While specific studies on antheraxanthin are less common, its structural similarity to other immunomodulatory carotenoids suggests it may have similar capabilities. mtoz-biolabs.com

Antheraxanthin's Contributions to General Abiotic Stress Tolerance Mechanisms in Plants

In plants, antheraxanthin is a key player in the response to various abiotic stresses, including high light, drought, and extreme temperatures. ontosight.aifrontiersin.orgnih.gov Its primary role is within the xanthophyll cycle, a photoprotective mechanism that helps dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus. wikipedia.orgnih.govresearchgate.net Under stress conditions such as high solar radiation or drought, the concentration of antheraxanthin, along with zeaxanthin (B1683548), increases. ontosight.aiplos.orgnih.govresearchgate.net This accumulation is crucial for non-photochemical quenching (NPQ), a process that protects the plant from the harmful effects of excess light. The conversion of violaxanthin (B192666) to antheraxanthin and then to zeaxanthin is a critical adaptive response that enhances the plant's resilience to fluctuating and stressful environmental conditions. ontosight.aifrontiersin.orgnih.gov

Research Findings on Antheraxanthin's Bioactivities

Biological Role Key Findings Organism/System Studied
Antioxidant Potent inhibitor of lipid peroxidation. nih.govresearchgate.netIn vitro assays
Antioxidant Scavenges free radicals through electron transfer and radical addition. nih.govIn vitro chemical systems
Anti-inflammatory Proposed to mitigate inflammation by reducing oxidative stress. mtoz-biolabs.comnih.govGeneral carotenoid studies
Immune Modulation Hypothesized to modulate immune responses. mtoz-biolabs.comresearchgate.netGeneral carotenoid studies
Abiotic Stress Accumulates under high light and drought to facilitate photoprotection. ontosight.aiplos.orgnih.govresearchgate.netresearchgate.netPlants (e.g., Dandelions, Basil, Willows), Algae

Advanced Research Methodologies for Antheraxanthin Characterization and Analysis

Chromatographic-Mass Spectrometric Techniques for Antheraxanthin Profiling

Chromatographic techniques coupled with mass spectrometry are powerful tools for the detailed profiling of antheraxanthin and its related compounds. These methods offer high sensitivity and selectivity, allowing for the separation and identification of complex mixtures of carotenoids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids like antheraxanthin. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and tentative identification of compounds based on their retention times and UV-Vis absorption spectra.

Reversed-phase HPLC is the most common approach for carotenoid separation. The choice of the stationary phase, typically a C18 or C30 column, and the mobile phase composition are critical for achieving optimal separation of antheraxanthin from other pigments. Gradient elution is often preferred for analyzing complex mixtures of xanthophylls.

The DAD detector acquires the entire UV-Vis spectrum for each eluting compound, providing valuable information for identification. Antheraxanthin exhibits characteristic absorption maxima in the visible region, typically around 422, 444, and 472 nm in ethanol. The spectral data, in conjunction with the retention time, allows for the differentiation of antheraxanthin from other carotenoids and its various isomers. For instance, cis-isomers of carotenoids can be distinguished by a characteristic absorption band in the UV region around 332 nm.

Table 1: HPLC-DAD Parameters for Antheraxanthin Analysis

ParameterTypical Value/ConditionSource
Column C18 or C30 reversed-phase
Mobile Phase Gradient of solvents like methanol, acetonitrile, water, and dichloromethane
Detection Wavelength Monitoring at or near the absorption maximum of antheraxanthin (e.g., 444 nm, 451 nm)
Detector Diode Array Detector (DAD)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. When coupled with a mass spectrometer (MS), UPLC-MS becomes a highly powerful tool for the sensitive and specific detection and quantification of antheraxanthin.

The mass spectrometer provides molecular weight and fragmentation information, which allows for the unambiguous identification of antheraxanthin, even in complex biological matrices. Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed. APCI has been shown to be a more powerful technique for ionizing carotenoids compared to ESI.

UPLC-MS methods have been developed that can separate and identify a wide range of carotenoids, including antheraxanthin and its isomers, in a single run. The high sensitivity of UPLC-MS allows for the detection of very low concentrations of antheraxanthin, with limits of detection (LOD) in the nanogram per milliliter (ng/mL) range.

Table 2: UPLC-MS Parameters for Antheraxanthin Detection

ParameterTypical Value/ConditionSource
Column UPLC specific columns (e.g., HSS T3)
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole-Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ)
Detection Mode Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages for the analysis of lipophilic compounds like carotenoids, including high efficiency, speed, and reduced environmental impact due to lower solvent consumption.

When coupled with mass spectrometry, SFC-MS provides a high-resolution method for the separation of antheraxanthin and its structurally related carotenoids. The technique is particularly well-suited for separating isomers and complex mixtures of carotenoids that can be challenging to resolve by HPLC. The selection of the stationary phase is crucial for achieving the desired separation.

SFC-MS methods have been successfully applied to the analysis of carotenoids in various matrices, demonstrating excellent separation of a wide range of these compounds in short analysis times. The use of different ionization sources, such as ESI and APCI, further enhances the capabilities of SFC-MS for the sensitive and selective detection of antheraxanthin.

Table 3: SFC-MS Conditions for Carotenoid Separation

ParameterTypical Value/ConditionSource
Mobile Phase Supercritical CO2 with a modifier (e.g., methanol)
Column Various stationary phases, including 1-aminoanthracene (1-AA)
Ionization Source ESI or APCI
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

Spectroscopic Methods for Antheraxanthin In Vivo and In Vitro Analysis

Spectroscopic methods are invaluable for studying the properties and functions of antheraxanthin both in living organisms (in vivo) and in isolated systems (in vitro). These techniques provide insights into the role of antheraxanthin in photoprotection and its interactions with other molecules.

Chlorophyll (B73375) fluorescence is a non-invasive technique used to probe the efficiency of photosynthesis and the mechanisms of photoprotection. Non-photochemical quenching (NPQ) is a key photoprotective process that dissipates excess light energy as heat, and antheraxanthin plays a crucial role in this process.

By measuring changes in chlorophyll fluorescence yield, researchers can study the induction and relaxation of NPQ. A common method involves using a Pulse Amplitude Modulation (PAM) fluorometer to measure parameters such as the maximum fluorescence yield in the dark-adapted state (Fm) and during illumination (Fm'). The NPQ is then calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.

The kinetics of NPQ induction and relaxation can be correlated with the enzymatic conversion of violaxanthin (B192666) to antheraxanthin and zeaxanthin (B1683548) in the xanthophyll cycle. Studies have shown that the presence of antheraxanthin and zeaxanthin is essential for the full development of NPQ. Quantum chemical methods have also been employed to investigate the interactions between xanthophylls like antheraxanthin and chlorophyll, elucidating the potential mechanisms of chlorophyll fluorescence quenching.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental and widely used technique for the detection and quantification of carotenoids, including antheraxanthin. This method is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the molecule in the solution (Beer-Lambert law).

In a suitable organic solvent, antheraxanthin exhibits a characteristic absorption spectrum in the visible range with three distinct peaks. The wavelength of maximum absorption (λmax) and the shape of the spectrum are key identifiers for antheraxanthin. For quantification, the absorbance is measured at the λmax, and the concentration is calculated using the specific extinction coefficient of antheraxanthin.

UV-Vis spectroscopy can be used for both in vitro analysis of purified antheraxanthin and for the quantification of total carotenoids in extracts from biological samples. It is a relatively simple, rapid, and cost-effective method, making it a valuable tool in carotenoid research.

Table 4: UV-Visible Absorption Maxima of Antheraxanthin in Different Solvents

SolventAbsorption Maxima (nm)Source
Ethanol422, 444, 472
Hexane(421), 445, 470
Petroleum Ether424, 445, 475

Molecular and Cellular Biology Approaches for Antheraxanthin Research

Molecular and cellular biology techniques have become indispensable for dissecting the intricate pathways and functional roles of antheraxanthin. These approaches allow researchers to move beyond simple quantification and delve into the genetic regulation, biosynthesis, and functional importance of this xanthophyll at the molecular level. By manipulating gene expression and creating specific mutants, scientists can uncover the precise functions of antheraxanthin and its associated enzymes within the complex metabolic network of photosynthetic organisms.

Gene Expression Analysis (e.g., RT-qPCR, Transcriptomics) of Antheraxanthin Biosynthesis and Related Genes

The biosynthesis and conversion of antheraxanthin are governed by the expression of specific genes, primarily those encoding the enzymes of the xanthophyll cycle: zeaxanthin epoxidase (ZEP) and violaxanthin de-epoxidase (VDE). Gene expression analysis provides a powerful tool to understand how organisms regulate antheraxanthin levels in response to developmental cues and environmental stimuli.

Real-Time Quantitative PCR (RT-qPCR) allows for the precise measurement of transcript levels of known genes. This targeted approach has been widely used to quantify the expression of ZEP and VDE under various conditions. For instance, studies have shown that exposure to high light intensity often leads to the upregulation of VDE expression, promoting the conversion of violaxanthin through antheraxanthin to zeaxanthin, a key process in photoprotection. Conversely, the expression of ZEP, which catalyzes the reverse reaction, may be downregulated under high light and upregulated in low light or darkness. In the marine microalga Dunaliella tertiolecta, high salinity stress was shown to induce higher expression levels of the ZEP gene, correlating with changes in the content of β-branch carotenoids, including antheraxanthin nih.gov.

Transcriptomics , utilizing technologies like RNA-sequencing (RNA-Seq), offers a global, unbiased view of all genes being expressed in an organism at a specific moment. This approach has been instrumental in identifying not only the core biosynthetic genes but also regulatory factors and other associated pathways that respond in concert with changes in antheraxanthin metabolism. Integrated transcriptomic and metabolomic analyses in melon, for example, identified 33 differentially expressed genes related to carotenoid metabolism, linking changes in gene expression to the accumulation of various carotenoids during fruit ripening mdpi.com. Similarly, a study on areca nut exocarp used transcriptomics to understand the genetic mechanisms underlying metabolite differences, including a significant decrease in antheraxanthin, after bagging treatment, which alters the light environment of the fruit diva-portal.org. These comprehensive analyses reveal that the regulation of antheraxanthin is part of a coordinated transcriptional network that responds to environmental stresses like light intensity and quality diva-portal.orgresearchgate.net.

The table below summarizes key findings from gene expression studies related to antheraxanthin.

Gene/EnzymeOrganismMethodologyKey Findings Related to Antheraxanthin
Zeaxanthin Epoxidase (ZEP) Arabidopsis thalianaLinkage mapping, GWASNatural variation in ZEP gene expression during seed development was identified as the primary mechanism for controlling carotenoid composition and content.
Zeaxanthin Epoxidase (ZEP) Dunaliella tertiolectaRT-qPCRExpression of the DtZEP gene increased under high salinity and was correlated with a gradual increase in antheraxanthin content under hyperosmotic stress. nih.gov
Violaxanthin De-epoxidase (VDE) Nicotiana tabacum (Tobacco)Northern blot, Enzyme assaysVDE transcript levels and enzyme activity increased with leaf age and were induced by high light, corresponding to the demands of the xanthophyll cycle.
Multiple Carotenoid Genes Areca catechu L. (Areca nut)Transcriptomics & MetabolomicsBagging treatment (shading) led to decreased expression of key carotenoid biosynthesis genes and a more than 10-fold decrease in antheraxanthin content. diva-portal.org
Multiple Carotenoid Genes Cucumis melo (Melon)RNA-Seq, RT-qPCRIdentified 33 structural genes in the carotenoid pathway whose differential expression correlated with carotenoid content, including the precursors to antheraxanthin, during fruit ripening. mdpi.com

Mutagenesis and Genetic Engineering for Elucidating Antheraxanthin Function

To definitively establish the function of antheraxanthin and the enzymes that control its levels, researchers employ mutagenesis and genetic engineering. These techniques allow for the creation of organisms with altered or eliminated gene function, providing clear insights into the physiological role of the target gene and its metabolic products.

Mutagenesis , often induced by chemical agents like ethyl methanesulfonate (EMS), creates random mutations throughout the genome. Subsequent screening can identify mutants with altered phenotypes, such as changes in pigmentation or stress tolerance. This classical forward genetics approach has been successful in isolating mutants with defects in the xanthophyll cycle. For example, the npq (non-photochemical quenching) mutants of Arabidopsis thaliana and the green alga Chlamydomonas reinhardtii were identified through screening for altered chlorophyll fluorescence. The npq2 mutant, which has a defective ZEP gene, is unable to convert zeaxanthin to antheraxanthin and violaxanthin, leading to the constitutive accumulation of zeaxanthin researchgate.net. Conversely, the npq1 mutant lacks VDE activity and cannot convert violaxanthin to antheraxanthin and zeaxanthin, making it highly sensitive to high light nih.gov. Studying these mutants has been fundamental to confirming the critical role of the xanthophyll cycle, with antheraxanthin as a central intermediate, in photoprotection nih.gov.

Genetic Engineering , particularly with the advent of CRISPR/Cas9 technology, offers a more precise method for targeted gene modification. This reverse genetics approach allows scientists to specifically knock out or modify genes like ZEP and VDE to study their function. In the marine diatom Phaeodactylum tricornutum, CRISPR/Cas9 was used to knock out ZEP3, proving it encodes the enzyme responsible for converting diatoxanthin (B1232557) to diadinoxanthin (B97544) (a process analogous to the zeaxanthin-to-violaxanthin conversion) . By creating a zep3 knockout, researchers generated a strain that accumulates the high-value carotenoid diatoxanthin, demonstrating the potential of genetic engineering for both functional analysis and biotechnological applications . Similarly, knocking out the violaxanthin de-epoxidase (vde) gene in the microalga Nannochloropsis using CRISPR-Cpf1 resulted in strains with reduced non-photochemical quenching capacity, directly demonstrating the essential role of the VDE-mediated conversion of violaxanthin (via antheraxanthin) to zeaxanthin in dissipating excess light energy diva-portal.org.

These molecular techniques provide definitive evidence for the function of antheraxanthin as an intermediate in a dynamic cycle essential for adapting to fluctuating light conditions.

Mutant/OrganismGene AffectedMethodPhenotype/Significance
Arabidopsis thaliananpq2 Zeaxanthin Epoxidase (ZEP)MutagenesisAccumulates zeaxanthin; deficient in antheraxanthin and violaxanthin. Shows enhanced non-photochemical quenching but reduced fitness under certain conditions. researchgate.net
Arabidopsis thaliananpq1 Violaxanthin De-epoxidase (VDE)MutagenesisCannot convert violaxanthin to antheraxanthin/zeaxanthin. Impaired non-photochemical quenching and high sensitivity to light stress. nih.gov
Dunaliella tertiolectazea1 Zeaxanthin Epoxidase (ZEP)Spontaneous MutationA single amino acid mutation inactivates the ZEP enzyme, causing the mutant to accumulate zeaxanthin and lack antheraxanthin and violaxanthin. nih.gov
Nannochloropsis sp. Violaxanthin De-epoxidase (VDE)CRISPR-Cpf1 KnockoutStrains show impaired VDE expression and reduced capacity for non-photochemical quenching, confirming the gene's role in photoprotection. diva-portal.org
Phaeodactylum tricornutumzep3 Zeaxanthin Epoxidase 3 (ZEP3)CRISPR/Cas9 KnockoutKnockout mutant is unable to perform the back-conversion in the diatom xanthophyll cycle, leading to stable accumulation of diatoxanthin.

Metabolomic Profiling for Antheraxanthin-Related Stress Response Investigations

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within an organism, offering a powerful approach to understand the physiological state and response to environmental changes. When applied to antheraxanthin research, metabolomic profiling reveals how the levels of this xanthophyll change in concert with a wide array of other biochemical compounds during stress, placing its function within a broader metabolic context.

Under conditions of abiotic stress, such as high light, drought, or nutrient limitation, photosynthetic organisms undergo extensive metabolic reprogramming to acclimate and survive. Antheraxanthin, as an intermediate of the xanthophyll cycle, is a key player in the response to light stress. Untargeted and targeted metabolomic studies, often using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can quantify hundreds to thousands of metabolites simultaneously.

In studies of plants and algae exposed to high light, metabolomic analyses consistently show significant changes in the carotenoid pathway. For instance, in the green alga Chlamydomonas reinhardtii, acclimation to low-CO2 conditions, which induces oxidative stress, leads to transient increases in both zeaxanthin and violaxanthin, the xanthophylls bracketing antheraxanthin in the cycle diva-portal.org. This is accompanied by significant, coordinated changes in the lipidome, particularly in polar lipids within lipid droplets, suggesting a link between xanthophyll cycle activity and lipid metabolism in managing oxidative stress diva-portal.org.

Integrative analyses combining metabolomics and transcriptomics are particularly insightful. In a study on petal coloration in Rosa persica, the accumulation of zeaxanthin and antheraxanthin was directly linked to the yellow color of the petals. The metabolomic data, when correlated with gene expression profiles, provided a clear picture of how the carotenoid biosynthetic pathway was regulated during flower development mdpi.com.

Ecological and Evolutionary Significance of Antheraxanthin

Adaptive Strategies Involving Antheraxanthin in Diverse Photosynthetic Organisms

Antheraxanthin is a crucial intermediate in the xanthophyll cycle, a photoprotective mechanism that helps photosynthetic organisms cope with excess light energy. nih.gov This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548), with antheraxanthin as the intermediary product. researchgate.netnih.gov This process is vital for non-photochemical quenching (NPQ), which dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from damage. researchgate.netnih.gov

Antheraxanthin in Terrestrial Plants under Varied Light Regimes

In terrestrial plants, the role of antheraxanthin is closely linked to their adaptation to varying light environments. pnas.orgoup.com Plants exposed to high light conditions, often referred to as "sun plants," have a greater capacity for photoprotection compared to "shade plants." This is partly due to a larger pool of xanthophyll cycle pigments, including violaxanthin, antheraxanthin, and zeaxanthin. pnas.orgoup.com

Under low light, violaxanthin is the predominant xanthophyll. oup.com However, when exposed to excessive light, violaxanthin de-epoxidase (VDE) converts violaxanthin to antheraxanthin and subsequently to zeaxanthin. researchgate.netbinran.ru This conversion is triggered by a low pH in the thylakoid lumen, a condition that arises during high rates of photosynthesis. oup.com Both antheraxanthin and zeaxanthin are involved in NPQ, although zeaxanthin is considered more effective in heat dissipation. nih.govnih.gov When light levels decrease, zeaxanthin is converted back to violaxanthin via antheraxanthin, a reaction catalyzed by zeaxanthin epoxidase. researchgate.net

Research has shown that the total pool size of xanthophyll cycle pigments can be three to four times larger in sun plants than in shade plants. pnas.org This allows sun-acclimated plants to more effectively dissipate excess energy and protect themselves from photo-oxidative damage. The dynamic conversion of these pigments allows plants to regulate their light-harvesting efficiency in response to fluctuating light conditions, a critical adaptation for survival and growth. nih.gov For instance, plants in understory environments that experience sudden bursts of high light (sunflecks) can rapidly initiate NPQ, a process facilitated by the presence of a ready pool of xanthophyll cycle pigments. nih.gov

Table 1: Role of Antheraxanthin in Terrestrial Plants under Different Light Regimes

Light Condition Predominant Xanthophyll Antheraxanthin Level Key Process Adaptive Significance
Low Light Violaxanthin oup.com Low Light Harvesting Maximizes light absorption for photosynthesis.
High Light Zeaxanthin oup.com Intermediate/High (transient) Non-Photochemical Quenching (NPQ) researchgate.net Dissipates excess light energy as heat to prevent photodamage. nih.govoup.com
Fluctuating Light Dynamic interconversion Varies Rapid regulation of NPQ nih.gov Allows for efficient adjustment to changing light availability. nih.gov

Antheraxanthin in Algal Species: Adaptation to Aquatic and Intertidal Environments

Antheraxanthin plays a similar photoprotective role in many algal species, which is crucial for their survival in dynamic aquatic environments. researchgate.net The violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle is found in green algae (Chlorophyta) and brown algae (Phaeophyceae), helping them adapt to fluctuating light levels caused by water movement, tides, and changes in water turbidity. nih.govmdpi.com

Intertidal algae, for example, face extreme variations in light exposure, from being submerged in water to being fully exposed to direct sunlight during low tide. biorxiv.org The xanthophyll cycle allows these algae to rapidly switch between light-harvesting and photoprotective modes. nih.gov Studies on intertidal brown algae have shown that species inhabiting higher, more exposed zones have a larger xanthophyll cycle pool and a higher capacity for de-epoxidation compared to species from lower, less exposed zones. biorxiv.org

In some algal groups, the significance and regulation of the xanthophyll cycle, and thus the role of antheraxanthin, can differ. While the VAZ cycle is a key photoprotective mechanism, its contribution to NPQ can vary among different green algal species. frontiersin.org Some research suggests that in certain microalgae, other quenching mechanisms may operate alongside the xanthophyll cycle-dependent one. frontiersin.org Furthermore, some red algae (Rhodophyta) have also been found to contain antheraxanthin and other xanthophyll cycle pigments, suggesting an early evolutionary origin of this protective mechanism. biorxiv.org In the chromophyte alga Chrysophaera magna, antheraxanthin has also been identified as a light-harvesting pigment, broadening the absorption spectrum for photosynthesis.

Table 2: Antheraxanthin in Different Algal Groups and Environments

Algal Group Environment Role of Antheraxanthin Adaptive Significance
Green Algae (e.g., Chlorella) Freshwater/Marine Intermediate in VAZ cycle for NPQ frontiersin.org Adaptation to varying light in the water column. nih.gov
Brown Algae (e.g., Pelvetia) Intertidal Zones Key component of a large xanthophyll pool for robust NPQ biorxiv.org Survival under extreme light fluctuations during tidal cycles. biorxiv.org
Red Algae (some species) Marine Presence of antheraxanthin and other XC pigments suggests a role in photoprotection. biorxiv.org Potential for dissipation of excess light energy. biorxiv.org
Chromophyte Algae (Chrysophaera magna) Freshwater Intermediate in VAZ cycle and light-harvesting pigment Enhanced photoprotection and broader light absorption for photosynthesis.

Evolutionary Conservation and Divergence of Xanthophyll Cycle Mechanisms Across Photosynthetic Lineages

The xanthophyll cycle is a highly conserved mechanism across a wide range of photosynthetic eukaryotes, highlighting its fundamental importance in adapting to life in an oxygen-rich, light-filled environment. The violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle is the most common and is found in all higher plants, mosses, and many green and brown algae, indicating its presence in the common ancestor of these lineages. binran.rubiorxiv.org

Despite this conservation, there is also significant evolutionary divergence in xanthophyll cycle mechanisms. A notable example is the diadinoxanthin (B97544) cycle, which operates in several major algal groups, including diatoms, haptophytes, and dinoflagellates. biorxiv.org This cycle involves the conversion of diadinoxanthin to diatoxanthin (B1232557) and serves a similar photoprotective function to the VAZ cycle. Interestingly, algae that utilize the diadinoxanthin cycle also possess the pigments of the VAZ cycle, as violaxanthin is a precursor in the biosynthesis of diadinoxanthin. biorxiv.org

Even within the green algal lineage (Chlorophyta), where the VAZ cycle is prevalent, there is evidence of evolutionary divergence. pnas.org For instance, in the model green alga Chlamydomonas reinhardtii, while the VAZ cycle is active, its role in NPQ is considered less direct compared to higher plants, with other proteins playing a more dominant role. binran.ru Furthermore, the violaxanthin de-epoxidase (VDE) enzyme in Chlamydomonas is structurally different from the one found in higher plants, suggesting an independent evolution of the regulatory components of the cycle. mdpi.com In contrast, the green alga Chlorella vulgaris possesses a plant-like VDE, and its zeaxanthin accumulation is crucial for photoprotection, demonstrating a divergence of these mechanisms even among green algae. pnas.org

Table 3: Conservation and Divergence of Xanthophyll Cycles

Photosynthetic Lineage Predominant Xanthophyll Cycle Key Features Evolutionary Significance
Higher Plants Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle binran.ru Highly conserved mechanism for NPQ. researchgate.net Fundamental adaptation to terrestrial high-light environments.
Green Algae (e.g., Chlorella) VAZ Cycle pnas.org Conserved cycle, but with some divergence in regulation and NPQ contribution among species. pnas.orgbinran.ru Shows evolutionary plasticity within a major algal group.
Brown Algae VAZ Cycle biorxiv.org Similar function to higher plants, crucial for intertidal adaptation. biorxiv.org Convergent evolution of photoprotective strategies in independent multicellular lineages.
Diatoms, Haptophytes, Dinoflagellates Diadinoxanthin Cycle (in addition to VAZ cycle components) biorxiv.org Utilizes different xanthophylls for the same protective purpose. biorxiv.org Represents a significant evolutionary divergence in the biochemical pathway for photoprotection.

Biotechnological and Applied Research Prospects of Antheraxanthin

Metabolic Engineering for Enhanced Antheraxanthin Production in Heterologous Systems

Metabolic engineering offers promising avenues for the large-scale production of antheraxanthin by introducing and optimizing its biosynthetic pathway in well-characterized host organisms. mdpi.comencyclopedia.pub As an intermediate in the violaxanthin (B192666) cycle, antheraxanthin can be produced from zeaxanthin (B1683548) through the action of the enzyme zeaxanthin epoxidase (ZEP). researchgate.net Consequently, strategies for enhancing antheraxanthin often focus on the controlled expression of this key enzyme in heterologous systems. encyclopedia.pub

Microbial systems like Escherichia coli and the yeast Saccharomyces cerevisiae are powerful platforms for producing carotenoids due to their fast growth rates and well-established genetic tools. nih.govasm.orgnih.gov The production of xanthophylls, including antheraxanthin, in these microorganisms is an area of active research. mdpi.comencyclopedia.pub

In E. coli, the biosynthesis of carotenoids such as violaxanthin, which includes antheraxanthin as a precursor, has been achieved by introducing the relevant biosynthetic genes. researchgate.net The pathway involves the conversion of farnesyl pyrophosphate (FPP), a native intermediate in E. coli, to β-carotene, which is then hydroxylated to zeaxanthin and subsequently epoxidized to antheraxanthin and violaxanthin. researchgate.netnih.gov Challenges in this process often lie in the efficiency of the enzymes, particularly zeaxanthin epoxidase (ZEP), which catalyzes the conversion of zeaxanthin to antheraxanthin. mdpi.com In some engineered E. coli strains designed to produce capsanthin (B1668288) from antheraxanthin and violaxanthin, these precursors can remain as residual intermediates, indicating that the activity of downstream enzymes can be a rate-limiting step. mdpi.com

Similarly, Saccharomyces cerevisiae has been engineered for the production of various carotenoids. nih.govasm.org While much of the research has focused on astaxanthin (B1665798), the metabolic pathways constructed can be adapted for antheraxanthin production. nih.govresearchgate.net For instance, β-carotene-producing yeast strains can be transformed with genes encoding β-carotene hydroxylase and zeaxanthin epoxidase to produce xanthophylls. nih.gov Optimization of these pathways often involves balancing the expression levels of the introduced enzymes to prevent the accumulation of unwanted intermediates and to channel the metabolic flux towards the desired product. nih.govnih.gov

Table 1: Examples of Microbial Platforms for Xanthophyll Biosynthesis Involving Antheraxanthin

Microbial HostEngineering StrategyTarget Product/Observed IntermediateKey Genes InvolvedReference
Escherichia coliIntroduction of carotenoid biosynthetic pathwayViolaxanthin, AntheraxanthincrtE, crtB, crtI, crtY, crtZ, ZEP researchgate.net
Escherichia coliExpression of capsanthin/capsorubin synthase (CCS) with violaxanthin pathwayCapsanthin (Antheraxanthin as substrate)CCS mdpi.combiorxiv.org
Saccharomyces cerevisiaeIntroduction of astaxanthin biosynthesis pathwayAstaxanthin (Antheraxanthin as potential intermediate)crtI, crtYB, crtS, CrtR, crtW, crtZ nih.govasm.org

Genetic modification of crop plants presents a viable strategy for producing antheraxanthin-enriched foods. nih.govoup.com By manipulating the carotenoid biosynthetic pathway, it is possible to increase the levels of specific carotenoids, including antheraxanthin. nih.govoup.com

In potato (Solanum tuberosum), the carotenoid profile of tubers has been successfully altered through genetic engineering. nih.gov By inhibiting the activity of zeaxanthin epoxidase (ZEP) using antisense or co-suppression techniques, the conversion of zeaxanthin to violaxanthin is reduced. nih.govoup.com This blockage leads to a significant increase in zeaxanthin levels and, in some transgenic lines, the accumulation of the intermediate antheraxanthin. nih.govoup.com In one study, while the primary goal was to create zeaxanthin-rich potatoes, the manipulation of ZEP activity resulted in the accumulation of antheraxanthin in certain transgenic lines. nih.gov In other research, the introduction of a phytoene (B131915) synthase gene (crtB) into Solanum phureja led to increased total carotenoids, with antheraxanthin being one of the major carotenoids detected in the transgenic tubers. oup.com

Tomato (Solanum lycopersicum) is another key target for carotenoid biofortification. oup.comnih.govresearchgate.net Transgenic approaches have demonstrated the feasibility of altering carotenoid composition in tomato fruit. biorxiv.orgoup.comnih.gov For example, the expression of a daffodil lycopene (B16060) β-cyclase in tomato leaves resulted in more lycopene being channeled into the β-branch of the carotenoid pathway, leading to increased accumulation of the xanthophyll cycle pigments, which include zeaxanthin, antheraxanthin, and violaxanthin. oup.com In another study, the expression of capsanthin/capsorubin synthase (CCS) in tomato, which uses antheraxanthin as a substrate, led to changes in the carotenoid pool, with antheraxanthin levels being affected. biorxiv.org

Table 2: Transgenic Approaches for Antheraxanthin Accumulation in Crop Plants

Crop PlantGenetic ModificationEffect on AntheraxanthinKey Gene(s) ManipulatedReference
Potato (Solanum tuberosum)Antisense/co-suppression of zeaxanthin epoxidaseAccumulation as an intermediateZEP nih.gov
Potato (Solanum phureja)Overexpression of phytoene synthaseIncreased levels as part of total carotenoidscrtB oup.com
Tomato (Solanum lycopersicum)Expression of daffodil lycopene β-cyclaseIncreased accumulation in leaveslycopene β-cyclase oup.com
Tomato (Solanum lycopersicum)Expression of capsanthin/capsorubin synthaseAltered levels as a substrate for the enzymeCCS biorxiv.org

Potential Applications of Antheraxanthin in Enhancing Plant Stress Resilience

Antheraxanthin is a central component of the xanthophyll cycle, a critical photoprotective mechanism in plants that helps them cope with high light stress. researchgate.netcas.czfrontiersin.org This cycle involves the enzymatic conversion of violaxanthin to antheraxanthin and then to zeaxanthin when light is in excess. This process, known as non-photochemical quenching (NPQ), dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from potential damage.

Under conditions of high light or other abiotic stresses such as heat and salinity, the de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin is activated. mdpi.com For instance, in the salt-tolerant plant Casuarina glauca, exposure to salt stress led to a significant decrease in violaxanthin and a corresponding increase in antheraxanthin and zeaxanthin. mdpi.com Similarly, in alfalfa (Medicago sativa), drought and heat stress resulted in changes in the xanthophyll cycle components, highlighting their role in dissipating excess energy under these conditions. cas.cz The ability of plants to dynamically adjust the levels of antheraxanthin and other xanthophyll cycle pigments is crucial for their resilience to fluctuating environmental conditions. researchgate.netmdpi.com

The role of antheraxanthin in photoprotection suggests its potential application in developing crops with enhanced tolerance to abiotic stresses. By understanding and potentially manipulating the regulation of the xanthophyll cycle, it may be possible to improve the ability of crop plants to withstand challenging environments, such as those with high light intensity or temperature fluctuations.

Future Directions in Antheraxanthin Research for Bioactive Compound Development (Focus on mechanistic insights for potential health benefits)

While research on the health benefits of many carotenoids is extensive, antheraxanthin is an area with emerging potential. Future research is likely to focus on elucidating the specific mechanisms through which antheraxanthin may exert positive health effects.

The primary area of investigation for antheraxanthin's bioactivity is its antioxidant properties. researchgate.net Like other carotenoids, its structure, rich in conjugated double bonds, allows it to effectively scavenge free radicals and quench reactive oxygen species. researchgate.netrsc.org Studies have shown that antheraxanthin exhibits potent lipid peroxidation-inhibitory activity. researchgate.net The proposed mechanisms for its antioxidant effects include donating electrons to neutralize free radicals and stabilizing cell membranes against oxidative stress.

There is also interest in exploring the potential neuroprotective and anti-inflammatory effects of antheraxanthin. researchgate.netsci-hub.se While much of the current research in this area focuses on astaxanthin, a related xanthophyll, the structural similarities suggest that antheraxanthin may also possess beneficial properties. mdpi.comresearchgate.netnih.govspandidos-publications.comrsc.orgspandidos-publications.commdpi.comnih.govtandfonline.com Some studies have grouped antheraxanthin with other compounds that show potential in reducing neuronal responses induced by amyloid-β oligomers, which are implicated in Alzheimer's disease. researchgate.net Future research will need to disentangle the specific effects of antheraxanthin from other carotenoids and investigate its mechanisms of action in relevant cellular and animal models of neuroinflammation and neurodegeneration. sci-hub.se Understanding how antheraxanthin interacts with key signaling pathways, such as those involving NF-κB and pro-inflammatory cytokines, will be crucial. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying antheraxanthin in plant tissues, and how are they validated?

  • Methodological Answer : Antheraxanthin is quantified using spectrophotometry or HPLC. Spectrophotometric methods rely on extinction coefficients specific to its conversion states (e.g., ΔεV,A = 12.6 mM⁻¹ cm⁻¹ for violaxanthin-to-antheraxanthin transitions) . For validation, triplicate experiments and statistical tests (e.g., Student’s t-test or ANOVA) are critical to ensure precision. For example, studies comparing control and treated groups under stress conditions use ANOVA to assess significance (P < 0.05) with software like GraphPad Prism .

Q. How does antheraxanthin function in the xanthophyll cycle under light stress, and what experimental models are used to study this?

  • Methodological Answer : Antheraxanthin acts as an intermediate in the xanthophyll cycle, facilitating photoprotection by dissipating excess light energy. Experimental models often involve exposing plants to controlled light regimes (e.g., 50 μE for algae ). Chloroplast isolation and in vitro assays (e.g., pH-dependent violaxanthin de-epoxidation) are used to track antheraxanthin dynamics. Studies report using Arrhenius analysis to evaluate enzyme (VDE) activity under varying temperatures .

Q. What statistical approaches are recommended to validate antheraxanthin quantification in replicated experiments?

  • Methodological Answer : Pooled data from triplicate experiments should undergo one-way ANOVA to compare means across groups, followed by post-hoc tests (e.g., LSD at P = 0.05) for pairwise comparisons . For percentage-based metrics like de-epoxidation state (DEPS), angular transformation is required before analysis to meet normality assumptions .

Advanced Research Questions

Q. How can conflicting data on antheraxanthin’s role in abiotic stress responses (e.g., chilling vs. light stress) be resolved methodologically?

  • Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., light intensity, species-specific responses). Meta-analyses should standardize variables such as growth stage, stress duration, and quantification protocols. For example, studies on rice cultivars under chilling stress show reduced VDE activity and antheraxanthin accumulation, whereas ABA-treated fruits demonstrate accelerated conversion to capsanthin . Systematic reviews using tools like Cochrane Handbook guidelines can help reconcile discrepancies .

Q. What experimental designs optimize the study of violaxanthin de-epoxidase (VDE) enzyme kinetics influencing antheraxanthin production?

  • Methodological Answer : In vitro assays using isolated chloroplasts under controlled pH and temperature conditions are ideal. Arrhenius plots can reveal VDE’s thermal sensitivity, while membrane lipid unsaturation levels (e.g., thylakoid lipids) should be quantified via gas chromatography to correlate with enzyme activity . Time-resolved spectroscopy or HPLC tracks antheraxanthin accumulation during light stress .

Q. How does membrane lipid unsaturation impact antheraxanthin dynamics under chilling stress, and what techniques quantify this interaction?

  • Methodological Answer : Lipid unsaturation modulates VDE’s membrane binding and activity. Techniques include:

  • Lipid profiling : Thin-layer chromatography (TLC) or mass spectrometry to assess lipid composition.
  • Enzyme assays : Measuring VDE activity in lipid-reconstituted systems.
  • Fluorescence quenching : To evaluate non-photochemical quenching (NPQ) linked to antheraxanthin accumulation.
    Studies on rice show chilling reduces lipid unsaturation, lowering VDE activity and (A+Z)/(A+Z+V) ratios .

Q. What isotopic labeling or genetic approaches trace antheraxanthin’s role as a biosynthetic precursor in secondary metabolism?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) can track antheraxanthin flux into metabolites like capsanthin in ABA-treated fruits . CRISPR/Cas9 knockout models targeting xanthophyll cycle genes (e.g., VDE mutants) can isolate antheraxanthin’s specific contributions. These methods require LC-MS/MS for precise metabolite profiling .

Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including triplicate runs and raw data archiving in supplements .
  • Data Presentation : Use tables/graphs to show DEPS values, lipid profiles, or enzyme kinetics. Large datasets should be appended .
  • Literature Review : Use databases like PubMed and Web of Science for systematic reviews, avoiding overreliance on Google Scholar due to reproducibility limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.